molecular formula C21H21N3O2 B4418542 1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone

1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B4418542
M. Wt: 347.4 g/mol
InChI Key: DYMICQQQSNRLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone, also known as MIPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MIPEP is a derivative of indole-2-carboxylic acid and is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A).

Mechanism of Action

1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone is a potent inhibitor of the enzyme MAO-A, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to a modulation of various physiological and psychological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, and depend on the specific context in which it is used. This compound has been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to effects such as increased mood, decreased anxiety, and improved cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its potent and selective inhibition of MAO-A. This makes it a valuable tool for studying the role of MAO-A in various physiological and psychological processes. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental contexts.

Future Directions

There are several potential future directions for research on 1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could increase its availability for research purposes. Another area of interest is the investigation of this compound's potential therapeutic applications in various psychiatric and neurological disorders. Additionally, further research is needed to elucidate the specific biochemical and physiological effects of this compound and its mechanism of action in various contexts.

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone has been studied extensively for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been studied for its potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

1-(1-methylindol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-22-15-18(17-9-5-6-10-19(17)22)20(25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMICQQQSNRLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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